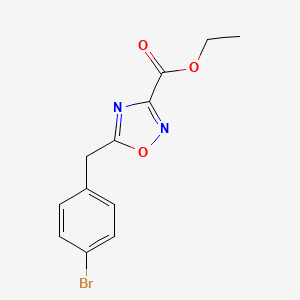

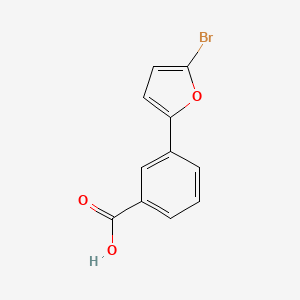

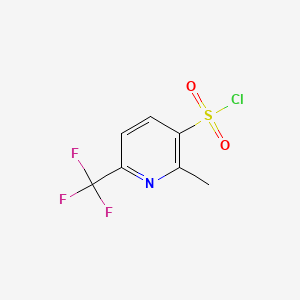

![molecular formula C9H13Cl2N3 B1393598 1-(咪唑并[1,2-a]吡啶-2-基)乙胺二盐酸盐 CAS No. 1266689-40-0](/img/structure/B1393598.png)

1-(咪唑并[1,2-a]吡啶-2-基)乙胺二盐酸盐

描述

“1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .

Molecular Structure Analysis

The molecular structure of “1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered as a privileged structure because of its occurrence in many natural products .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .

科学研究应用

-

Anticancer Activity

- Imidazo[1,2-a]pyridine derivatives have been studied for their anticancer activity . For example, a novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines . The derivative with a 3-methoxyphenyl moiety exhibited potent inhibitory activity against MCF-7 and Hela cell lines .

- The methods of application typically involve in vitro testing using cancer cell lines. The compounds are usually tested for their ability to inhibit the growth of these cells, and the results are often quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50% .

-

Amino Benzannulation

- Imidazo[1,2-a]pyridines can be synthesized through an efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines . This process affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines in good yield .

- The method involves the use of microwave irradiation, which can speed up the reaction process and improve the yield .

-

Hydrogen Bond Acceptors

- With two nitrogen atoms with potential to serve as hydrogen bond acceptors, imidazopyridines may boost binding to target proteins and elevate potency .

- This property can be useful in the design of drugs and other bioactive molecules, as the ability to form hydrogen bonds can influence how these molecules interact with their targets .

-

Covalent Inhibitors

-

Reducing Metabolic Liabilities

-

Creating Novel Chemical Space and Intellectual Properties

未来方向

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton provide new initiatives to the chemists .

属性

IUPAC Name |

1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRCCCYAELHTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

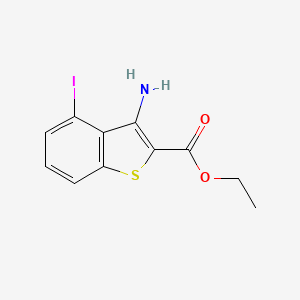

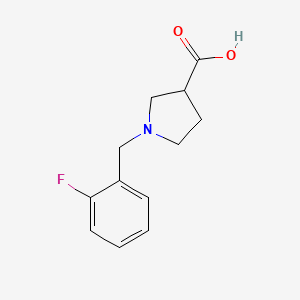

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

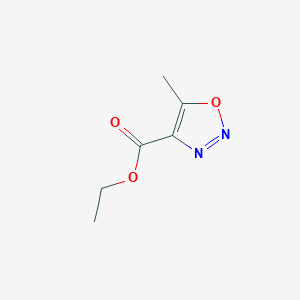

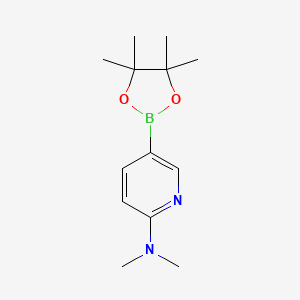

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

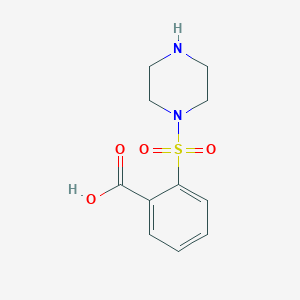

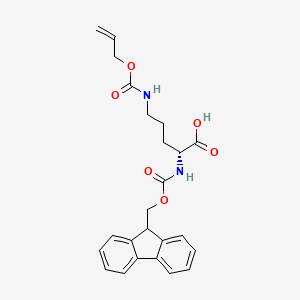

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)